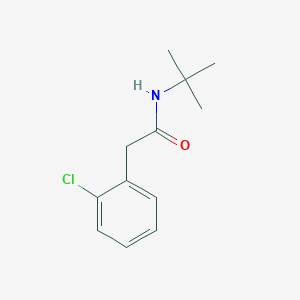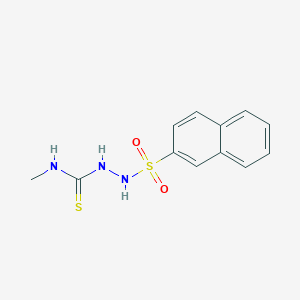
2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide is a chemical compound that belongs to the class of amides. It is commonly referred to as BDP or bromodomain and extra-terminal domain inhibitor. BDP is a potent inhibitor of BET proteins, which play a crucial role in regulating gene expression. BDP has shown promising results in preclinical studies and has the potential to be used in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
作用機序
BDP works by inhibiting the binding of BET proteins to chromatin, which is required for the activation of certain genes. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BDP also reduces the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
BDP has several advantages for lab experiments. It is a potent inhibitor of BET proteins and has been shown to have a high degree of selectivity. BDP has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, BDP has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
BDP has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some future directions for research include:
1. Investigating the efficacy of BDP in combination with other drugs for the treatment of cancer and inflammatory diseases.
2. Studying the pharmacokinetics and pharmacodynamics of BDP in animal models and humans.
3. Exploring the potential of BDP as a therapeutic agent for other diseases, such as cardiovascular diseases and neurological disorders.
4. Developing new formulations of BDP that can improve its solubility and bioavailability.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide is a promising compound that has shown potential for the treatment of various diseases, including cancer and inflammation. Its mechanism of action involves the inhibition of BET proteins, which play a crucial role in regulating gene expression. Further research is needed to explore its potential therapeutic applications and to develop new formulations that can improve its solubility and bioavailability.
合成法
The synthesis of BDP involves the reaction of 2-(4-bromophenoxy)acetic acid with 2,6-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The product is then purified by column chromatography, and the final compound is obtained as a white crystalline powder.
科学的研究の応用
BDP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. BDP also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-4-3-5-12(2)16(11)18-15(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGADOICRCRSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5738931.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)




![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)

![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)


![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)
